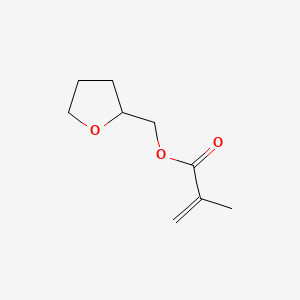

Tetrahydrofurfuryl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32634. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h8H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXXNKZQVOXMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-85-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022191 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or yellow liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

59-62 °C at 0.080 kPa (0.6 mm Hg) | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2455-24-5 | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120GN9C472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5461 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tetrahydrofurfuryl Methacrylate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tetrahydrofurfuryl methacrylate (B99206) (THFMA) through the transesterification of methyl methacrylate (MMA). The document details various catalytic systems, experimental protocols, and purification methods, presenting quantitative data in accessible formats to aid in comparative analysis.

Introduction

Tetrahydrofurfuryl methacrylate (THFMA) is a valuable monomer utilized in the formulation of various polymers with applications in dental resins, coatings, and adhesives. The transesterification of readily available methyl methacrylate with tetrahydrofurfuryl alcohol offers an efficient and direct route to this monomer. This guide explores the key parameters of this reaction, focusing on catalyst selection, reaction conditions, and purification strategies to achieve high yields and purity.

General Reaction Scheme

The synthesis of THFMA via transesterification involves the reaction of methyl methacrylate (MMA) with tetrahydrofurfuryl alcohol (THF-OH) in the presence of a catalyst. The reaction is an equilibrium process where methanol (B129727) is produced as a byproduct. To drive the reaction towards the product side, the methanol is typically removed as it is formed, often as an azeotrope with MMA.

Reaction:

Methyl Methacrylate + Tetrahydrofurfuryl Alcohol ⇌ this compound + Methanol

Catalytic Systems

A variety of catalysts can be employed to facilitate the transesterification reaction. The choice of catalyst significantly impacts the reaction rate, yield, and purity of the final product. The most common catalysts are basic in nature and include alkali metals, alkaline earth metals, and their alkoxides.

Alkali and Alkaline Earth Metal Catalysts

Lithium, magnesium, and calcium-based catalysts are frequently used for this transformation. They can be introduced as the elemental metal, which then reacts with the tetrahydrofurfuryl alcohol to form the corresponding alkoxide in situ. Alternatively, metal hydrides or hydroxides can be used.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of THFMA using different catalytic systems.

Lithium-Catalyzed Synthesis of THFMA

This protocol utilizes metallic lithium to generate the active lithium alkoxide catalyst in situ.

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and distillation column, add 157 g of tetrahydrofurfuryl alcohol and 0.26 g of lithium metal.

-

Stir the mixture at a temperature between 25-60°C until the lithium has completely dissolved, forming a clear solution of lithium tetrahydrofurfuryl alkoxide.

-

To this solution, add 255.3 g of methyl methacrylate and a polymerization inhibitor, such as 2.55 g of hydroquinone (B1673460) monomethyl ether.

-

Apply a vacuum of approximately 500 mbar and heat the mixture to distill the methyl methacrylate/methanol azeotrope at an overhead temperature of ≤ 50°C. Maintain a reflux ratio of about 10:1. This step is typically completed in 2-2.5 hours.

-

After the removal of the azeotrope, increase the vacuum to 30-50 mbar to distill off the excess methyl methacrylate.

-

The crude THFMA is then purified by vacuum distillation.

Magnesium-Catalyzed Synthesis of THFMA

This method employs magnesium metal to form the magnesium alkoxide catalyst.

Procedure:

-

In a suitable reaction vessel, heat 164 g of tetrahydrofurfuryl alcohol and 1.3 g of magnesium metal under reflux until the evolution of hydrogen gas ceases, indicating the formation of the magnesium alkoxide.

-

Add 255.3 g of methyl methacrylate and a polymerization inhibitor, for instance, 2.55 g of diphenylamine.

-

Apply a vacuum of 600 mbar and distill off the methyl methacrylate/methanol azeotrope at an overhead temperature of ≤ 53°C, maintaining a reflux ratio of 10:1.

-

Following the removal of the azeotrope and excess MMA, the product is purified by vacuum distillation.

Calcium Hydride-Catalyzed Synthesis of THFMA

This protocol uses calcium hydride as the catalyst precursor.

Procedure:

-

The procedure is similar to the magnesium-catalyzed synthesis. React 164 g of tetrahydrofurfuryl alcohol with 2.1 g of calcium hydride under reflux until hydrogen evolution stops.

-

Add 255.3 g of methyl methacrylate and a suitable polymerization inhibitor (e.g., 2.55 g of 2,4-dimethyl-6-tert-butylphenol).

-

Remove the MMA/methanol azeotrope under reduced pressure as described in the previous methods.

-

Purify the resulting THFMA by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data from the experimental protocols described in the literature.

Table 1: Comparison of Catalysts for THFMA Synthesis

| Catalyst | Reactant 1 (Amount) | Reactant 2 (Amount) | Molar Ratio (MMA:THF-OH) | Reaction Time (h) | Reaction Temperature (°C) | Yield (g) | Purity (GC, %) |

| Lithium | Methyl Methacrylate (255.3 g) | Tetrahydrofurfuryl Alcohol (157 g) | ~1.66:1 | 2-3 | 60-80 | 238.2 | 96 |

| Magnesium | Methyl Methacrylate (255.3 g) | Tetrahydrofurfuryl Alcohol (164 g) | ~1.54:1 | Not Specified | 60-80 | 236 | 95 |

| Calcium Hydride | Methyl Methacrylate (255.3 g) | Tetrahydrofurfuryl Alcohol (164 g) | ~1.54:1 | Not Specified | 60-80 | 168 | 96 |

Purification

The primary method for purifying THFMA is fractional vacuum distillation .[1] This technique is essential to separate the high-boiling THFMA from unreacted starting materials, catalyst residues, and any high-boiling byproducts.

General Procedure for Vacuum Distillation:

-

After the reaction is complete and the majority of the volatile components (methanol and excess MMA) have been removed, the crude product is transferred to a distillation flask equipped with a magnetic stirrer and a fractionating column.

-

A vacuum is applied to the system, and the pressure is gradually reduced. For THFMA, a vacuum of around 10 mbar is effective.

-

The flask is gently heated in a heating mantle. It is crucial to ensure smooth boiling to prevent bumping, which can be facilitated by the magnetic stirrer.

-

Fractions are collected at different boiling point ranges. The pure THFMA fraction is collected at an overhead temperature of approximately 98-100°C at 10 mbar.

Visualizations

Base-Catalyzed Transesterification Pathway

The following diagram illustrates the mechanism of the base-catalyzed transesterification of methyl methacrylate with tetrahydrofurfuryl alcohol.

Caption: Base-catalyzed transesterification mechanism for THFMA synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of THFMA.

Caption: General experimental workflow for THFMA synthesis.

References

Thermal Properties of Poly(tetrahydrofurfuryl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of poly(tetrahydrofurfuryl methacrylate) (pTHFMA), a polymer of significant interest in various fields, including biomedical applications and drug delivery, due to its unique characteristics. This document summarizes key thermal data, details experimental methodologies for its characterization, and presents logical workflows for its synthesis and analysis.

Core Thermal Properties

The thermal behavior of a polymer is critical to understanding its processing parameters, stability, and end-use performance. For pTHFMA, the key thermal properties of interest are the glass transition temperature (Tg) and its thermal decomposition profile.

Glass Transition Temperature (Tg)

The glass transition temperature is a crucial characteristic of amorphous polymers like pTHFMA. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is a critical parameter for determining the material's mechanical properties and operational temperature range.

The glass transition temperature of pTHFMA can be influenced by factors such as molecular weight and the presence of co-monomers or additives. For copolymers containing tetrahydrofurfuryl methacrylate (B99206), the glass transition temperature has been observed to increase with a higher content of more rigid co-monomers like isobornyl methacrylate.[1]

Thermal Decomposition

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of pTHFMA. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information on the onset of decomposition, the rate of decomposition, and the temperature at which significant mass loss occurs.

Studies have shown that pTHFMA degrades at elevated temperatures, with the primary degradation product being the this compound monomer, indicating a depolymerization mechanism.[2] The thermal stability of pTHFMA can be enhanced by the incorporation of nanofillers, such as montmorillonite (B579905) clay, to form nanocomposites.[3][4][5] These nanocomposites exhibit a higher onset temperature for degradation compared to the pure homopolymer.[4] For instance, the temperature of 15% weight loss (Tdec.-15%) for photopolymers based on tetrahydrofurfuryl acrylate (B77674) was found to be in the range of 331–365 °C, with thermal stability increasing with higher tetrahydrofurfuryl acrylate content.[6][7]

Quantitative Thermal Data Summary

The following tables summarize the quantitative data on the thermal properties of pTHFMA and related copolymers as reported in the literature.

| Polymer System | Glass Transition Temperature (Tg) (°C) | Analytical Method | Reference |

| Copolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate | -29 to -19 | DMTA | [6] |

| Copolymers of this compound and Isobornyl Methacrylate (increasing isobornyl methacrylate content) | Increasing | Not specified | [1] |

| Polymer System | Decomposition Temperature (°C) | Details | Analytical Method | Reference |

| Poly(this compound) (pTHFMA) | 205, 250, 288 (degradation temperatures studied) | At lower temperatures, the polymer initially gels and then depolymerizes to the monomer. | Isothermal Degradation under Vacuum | [2] |

| pTHFMA Nanocomposites (with Cloisite® 20A and Cloisite® 30B) | Higher than homopolymer | TGA thermograms indicated a higher temperature for the onset point of degradation and higher thermal stability for the prepared nanocomposites compared to the homopolymer. | TGA | [4] |

| Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate | 331–365 | Temperature of 15% weight loss (Tdec.-15%). The thermal stability increased with a higher amount of tetrahydrofurfuryl acrylate. A polymer with 9 mol of tetrahydrofurfuryl acrylate, 0.5 mol of tridecyl methacrylate, and 0.03 mol of 1,3-benzenedithiol (B1198324) showed a Tdec.-15% of 365 °C. | TGA | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for the synthesis and thermal characterization of pTHFMA.

Synthesis of Poly(this compound)

A common method for the synthesis of pTHFMA is through free radical polymerization.

Workflow for Free Radical Polymerization of THFMA

Caption: Workflow for the synthesis of pTHFMA via free radical polymerization.

Detailed Protocol:

-

Monomer Purification: this compound (THFMA) is typically purified to remove inhibitors before polymerization.

-

Reaction Setup: The purified monomer is dissolved in a suitable solvent, such as toluene or tetrahydrofuran (B95107) (THF), in a reaction vessel equipped with a condenser, magnetic stirrer, and a nitrogen inlet.

-

Initiator Addition: A free radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the solution.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere and stirred for a defined period to allow for polymerization.

-

Purification: The resulting polymer is isolated by precipitation in a non-solvent, such as methanol (B129727) or hexane. The precipitate is then filtered and washed to remove unreacted monomer and initiator residues.

-

Drying: The purified pTHFMA is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Thermal Analysis

Workflow for Thermal Characterization of pTHFMA

Caption: Workflow for the thermal characterization of pTHFMA.

3.2.1. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] The glass transition is observed as a step-like change in the heat flow curve.[8][9]

-

Protocol:

-

A small amount of the pTHFMA sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC cell along with an empty reference pan.

-

The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle to erase the thermal history of the sample. A typical heating rate is 10 °C/min.[9]

-

The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9]

-

3.2.2. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere.[10] This provides information on thermal stability and decomposition kinetics.

-

Protocol:

-

A known mass of the pTHFMA sample is placed in a TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically nitrogen or air.[6][7]

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of mass loss occur.

-

3.2.3. Dynamic Mechanical Analysis (DMA)

-

Principle: DMA is a technique used to study the viscoelastic behavior of materials. It applies an oscillatory force to a sample and measures the resulting displacement. The glass transition is typically identified by the peak of the loss tangent (tan δ) curve.

-

Protocol:

-

A rectangular specimen of pTHFMA with defined dimensions is prepared.

-

The specimen is mounted in the DMA instrument.

-

The sample is subjected to a sinusoidal stress or strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped over a specific range (e.g., from -20 °C to 130 °C).[4]

-

The storage modulus (E' or G'), loss modulus (E'' or G''), and tan δ (E''/E' or G''/G') are recorded as a function of temperature. The peak of the tan δ curve is often taken as the glass transition temperature.[7]

-

Conclusion

The thermal properties of poly(this compound) are fundamental to its application in various advanced fields. Understanding its glass transition temperature and thermal stability through techniques like DSC, TGA, and DMA is essential for material selection, processing, and predicting its performance. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile polymer. Further research into the modification of pTHFMA, such as through copolymerization and the formation of nanocomposites, continues to expand its potential applications by tailoring its thermal and mechanical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal degradation of Polytetra, hydrofurfural methacrylate. | [Pakistan Journal of Scientific and Industrial Research • 1975] | PSA • ID 42745 [psa.pastic.gov.pk]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. polymersource.ca [polymersource.ca]

- 10. researchgate.net [researchgate.net]

Biocompatibility and Cytotoxicity of THFMA-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl methacrylate (B99206) (THFMA) is a monomer increasingly utilized in the synthesis of polymers for biomedical applications, including dental resins and drug delivery systems. Its cyclic ether group and methacrylate functionality allow for the creation of polymers with unique physical and chemical properties. However, the integration of any material into a biological system necessitates a thorough evaluation of its biocompatibility and potential cytotoxicity. This technical guide provides an in-depth analysis of the current understanding of the biological response to THFMA-based polymers, drawing upon data from related methacrylate compounds to build a comprehensive picture. The focus is on quantitative data, detailed experimental methodologies, and the underlying molecular pathways involved in cellular responses.

Core Concepts in Biocompatibility and Cytotoxicity

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. It is not a single property but rather a collection of processes involving interactions between the material and the surrounding tissues and physiological systems. Cytotoxicity, a key aspect of biocompatibility, is the potential for a material or its leached components to cause cell damage or death. The cytotoxicity of polymer-based biomaterials is often attributed to residual monomers, oligomers, and additives that can leach out from the polymer matrix due to incomplete polymerization.[1]

Quantitative Cytotoxicity Data for Methacrylate-Based Polymers

Direct quantitative cytotoxicity data for THFMA-based polymers is limited in the current literature. However, extensive research on other methacrylate-based polymers used in biomedical applications, particularly in dentistry, provides valuable insights into the potential cytotoxic profile of THFMA-containing materials. The primary mechanism of cytotoxicity is the leaching of unpolymerized monomers.[1][2]

Several studies have quantified the cytotoxicity of various methacrylate monomers and polymer extracts using standardized cell viability assays. The following tables summarize representative data from the literature. It is important to note that the cytotoxic effects are concentration-dependent.[3][4][5]

Table 1: In Vitro Cytotoxicity of Methacrylate Monomers on Fibroblast Cells

| Monomer | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |

| HEMA | L929 | MTS | 1 mM | ~80% | [4] |

| HEMA | L929 | MTS | 10 mM | ~30% | [4] |

| MMA | L929 | MTS | Freshly mixed | 66.0 ± 13.6 | [4] |

| MMA | L929 | MTS | Set | 100 ± 21.9 | [4] |

| TEGDMA | THP-1 | Microscopic | 0.5 mM | Significantly reduced | [3] |

| TEGDMA | THP-1 | Microscopic | 8 mM | ~10-fold decrease | [3] |

Note: HEMA (2-hydroxyethyl methacrylate), MMA (methyl methacrylate), and TEGDMA (triethylene glycol dimethacrylate) are common co-monomers in dental resins.

Table 2: Cytotoxicity of Methacrylate-Based Resin Eluates

| Material Type | Cell Line | Incubation Time of Eluate | Cell Viability (%) | Reference |

| 3D-printed resin | L929 | 24 hours | 10.33 ± 0.76 (1:4 dilution) | [2] |

| CAD/CAM milled resin | L929 | 24 hours | 99.43 ± 3.79 (1:8 dilution) | [2] |

| Conventional heat-cured PMMA | L929 | 24 hours | >90% | [5] |

| Copolymers with isobutyl-methacrylate | L929 | 24 hours | >90% | [5] |

These tables highlight that the manufacturing process and the specific monomer composition significantly influence the cytotoxic profile of the final polymer product.[2][5] Incomplete polymerization in 3D-printed materials can lead to higher monomer leaching and consequently, greater cytotoxicity.[2]

Experimental Protocols for Biocompatibility and Cytotoxicity Assessment

The evaluation of biocompatibility and cytotoxicity of medical devices and their component materials is guided by international standards, primarily the ISO 10993 series.[6][7][8]

In Vitro Cytotoxicity Testing (ISO 10993-5)

This is a fundamental test to assess the general toxicity of a material.

Objective: To determine the potential of a material to cause cell death or inhibit cell growth.

Typical Cell Lines:

-

L929 mouse fibroblasts

-

Human gingival fibroblasts

-

THP-1 human monocytes

Methodology:

-

Sample Preparation (ISO 10993-12):

-

Extracts of the THFMA-based polymer are prepared by incubating the material in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24 to 72 hours).[9] The extraction ratio (surface area of material to volume of medium) is critical.

-

For in-situ polymerizing materials, the test samples should represent the clinical conditions of polymerization.[9]

-

-

Cell Culture and Exposure:

-

Cells are seeded in 96-well plates and allowed to attach for 24 hours.

-

The culture medium is then replaced with the polymer extracts at various concentrations.

-

Cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

MTT Assay: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.

-

MTS Assay: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a similar, more soluble tetrazolium salt that produces a colored formazan product directly in the culture medium.

-

ATP Assay: Measures the level of adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.

-

Data Interpretation: Cell viability is typically expressed as a percentage relative to a negative control (cells cultured in fresh medium). A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[10]

In Vivo Implantation Studies (ISO 10993-6)

Objective: To assess the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the THFMA-based polymer.[11]

Methodology:

-

Animal Model: Typically rats, rabbits, or guinea pigs.

-

Implantation: Sterile samples of the THFMA-based polymer are surgically implanted into a specific tissue site (e.g., subcutaneous, muscle).

-

Observation Periods: Short-term (e.g., 1-4 weeks) and long-term (e.g., >12 weeks) assessments are conducted.

-

Evaluation:

-

Macroscopic: The implantation site is examined for signs of inflammation, encapsulation, and hemorrhage.

-

Histopathology: The implant and surrounding tissue are explanted, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically. The tissue response is graded based on the presence and extent of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis, and tissue necrosis.[12]

-

Signaling Pathways in Methacrylate-Induced Cytotoxicity

While specific signaling pathways for THFMA-based polymers are not yet fully elucidated, research on common methacrylate monomers like HEMA and TEGDMA provides a strong indication of the likely molecular mechanisms. The primary drivers of methacrylate-induced cytotoxicity are oxidative stress and the induction of apoptosis.[1][13]

Oxidative Stress and Glutathione (B108866) Depletion

Methacrylate monomers can deplete intracellular glutathione (GSH), a key antioxidant, through direct adduction.[1][14] This reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress. Increased ROS levels can damage cellular components, including lipids, proteins, and DNA.

Apoptosis Pathways

Apoptosis, or programmed cell death, is a major outcome of methacrylate monomer exposure. Both intrinsic and extrinsic pathways can be activated.

-

Intrinsic (Mitochondrial) Pathway: This is considered the primary pathway for HEMA-induced apoptosis.[13][15]

-

Increased ROS levels lead to mitochondrial dysfunction.

-

The mitochondrial membrane potential is disrupted, leading to the release of cytochrome c into the cytoplasm.

-

Cytochrome c activates caspase-9.

-

Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular proteins and DNA fragmentation.[16]

-

-

Extrinsic (Death Receptor) Pathway: This pathway can also be involved and is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate caspase-3.[16]

The BCL-2 family of proteins, which includes pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) members, plays a crucial role in regulating the intrinsic pathway.[16]

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Signaling Pathway of Methacrylate-Induced Apoptosis

Logical Relationship in Biocompatibility Assessment

Conclusion and Future Directions

The biocompatibility and cytotoxicity of THFMA-based polymers are critical considerations for their use in biomedical applications. While direct data on these polymers is still emerging, the extensive body of research on other methacrylate-based materials provides a solid foundation for their evaluation. The primary concern remains the potential for leachable monomers to induce cytotoxicity through oxidative stress and apoptosis, with the mitochondrial-dependent intrinsic caspase pathway being a key mechanism.

Future research should focus on:

-

Quantitative analysis of leachables: Identifying and quantifying the specific components that leach from THFMA-based polymers under physiological conditions.

-

Direct cytotoxicity studies: Performing comprehensive in vitro cytotoxicity assays on a range of THFMA-based homo- and copolymers to establish dose-response relationships.

-

In vivo biocompatibility: Conducting long-term implantation studies to evaluate the chronic tissue response to THFMA-based polymers.

-

Mechanistic studies: Elucidating the specific signaling pathways activated by THFMA and its metabolites to better understand its molecular toxicology.

By addressing these knowledge gaps, researchers and drug development professionals can confidently design and utilize THFMA-based polymers for the next generation of safe and effective biomedical devices and therapeutic systems.

References

- 1. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicinaoral.com [medicinaoral.com]

- 4. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]

- 6. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saliterman.umn.edu [saliterman.umn.edu]

- 8. medinstitute.com [medinstitute.com]

- 9. Tackling ISO 10993-12 Biocompatibility [proximacro.com]

- 10. ifun3d.com [ifun3d.com]

- 11. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biocompatibility of polymethyl methacrylate heat-polymerizing denture base resin copolymerized with antimicrobial monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of Inflammatory and Apoptosis Pathways on Human Gingival Fibroblasts Exposed to Dental Resin Composites | MDPI [mdpi.com]

Solubility characteristics of Tetrahydrofurfuryl methacrylate in organic solvents

An In-Depth Technical Guide to the Solubility Characteristics of Tetrahydrofurfuryl Methacrylate (B99206) (THFMA) in Organic Solvents

Introduction

Tetrahydrofurfuryl methacrylate (THFMA) is a versatile monomer utilized in the synthesis of various polymers for applications ranging from UV-curable coatings and 3D printing resins to adhesive systems and biomaterials.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of THFMA's solubility in different organic solvents is critical for formulation design, reaction engineering, purification processes, and the development of novel materials.

This technical guide provides a detailed overview of the solubility profile of THFMA, outlines experimental protocols for its determination, and illustrates the key factors governing its behavior in organic media.

Core Principles of THFMA Solubility

The solubility of this compound is governed by its distinct molecular structure, which features both a polar cyclic ether (tetrahydrofurfuryl group) and a less polar methacrylate ester group. This amphiphilic nature dictates its interaction with various solvents. The principle of "like dissolves like" is paramount; solvents with polarity and hydrogen bonding characteristics similar to THFMA will be most effective at dissolving it.[3][4]

Key factors influencing the solubility of THFMA include:

-

Solvent Polarity: Solvents that can engage in dipole-dipole interactions and potentially form hydrogen bonds with the ether and ester functionalities of THFMA are generally good solvents.

-

Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to surround and solvate the THFMA molecules.

-

Temperature: For most solid solutes, solubility increases with temperature. While THFMA is a liquid, temperature can still affect miscibility with certain solvents.

-

Hydrogen Bonding: The presence of the oxygen atoms in the ether and ester groups of THFMA allows for hydrogen bond acceptance, enhancing its solubility in protic solvents like alcohols.

The logical relationship between these factors and the resulting solubility is visualized in the diagram below.

Solubility Profile of this compound

THFMA exhibits high solubility in a wide array of common organic solvents, a property attributable to its chemical structure. For many solvents, THFMA is not just soluble but fully miscible, meaning it can be mixed in all proportions to form a single, homogeneous phase.[4] In contrast, its solubility in water is limited.

The table below summarizes the solubility characteristics of THFMA.

| Solvent | Chemical Formula | Type | Solubility of THFMA |

| Water | H₂O | Protic, Polar | 19 g/L (at 20°C)[5][6] |

| Ethanol | C₂H₅OH | Protic, Polar | Miscible[1] |

| Acetone | C₃H₆O | Aprotic, Polar | Miscible[1] |

| Toluene | C₇H₈ | Aprotic, Nonpolar | Soluble/Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Soluble/Miscible |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble/Miscible |

| Chloroform | CHCl₃ | Aprotic, Polar | Soluble/Miscible[7] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | Soluble/Miscible[7] |

Experimental Protocols for Solubility Determination

Determining the solubility of THFMA can be approached through both qualitative and quantitative methods. The following protocols are based on standard laboratory practices for assessing the solubility of chemical compounds.[8][9]

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether THFMA is soluble, partially soluble, or insoluble in a given solvent.

Objective: To quickly assess the solubility of THFMA in a specific organic solvent.

Materials:

-

This compound (THFMA)

-

Test solvent

-

Small test tubes or vials (e.g., 4 mL)

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mg of THFMA to a clean, dry test tube.

-

Add the test solvent drop by drop (approximately 0.1 mL per drop) while agitating the mixture.

-

Observe the mixture after each addition for signs of dissolution. A compound is considered soluble if it dissolves completely after the addition of a few drops.[8]

-

Continue adding the solvent up to a total volume of 1 mL.

-

Vigorously shake or vortex the tube after the final addition.

-

Visually inspect the solution against a contrasting background. The absence of any visible solute particles or phase separation indicates solubility.

Protocol for Quantitative Solubility Determination (Static Method)

This protocol aims to determine the specific concentration of THFMA that can be dissolved in a solvent at a given temperature.

Objective: To quantify the solubility of THFMA in an organic solvent (e.g., in g/100 mL).

Materials:

-

THFMA

-

Test solvent

-

Analytical balance

-

Volumetric flasks or graduated cylinders

-

Burette

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Constant temperature bath

Procedure:

-

Accurately weigh a known mass of THFMA (e.g., 1.000 g) and place it into a test tube or small flask.[8]

-

Place the vessel in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

Measure the test solvent using a burette for accurate volume dispensing.[8]

-

Slowly add the solvent to the vessel containing THFMA in small, recorded increments while continuously stirring.

-

After each addition, allow the mixture to equilibrate. Observe for complete dissolution of the THFMA.

-

Continue adding solvent until the THFMA is completely dissolved, forming a clear, homogeneous solution.

-

Record the total volume of solvent added to achieve complete dissolution.[8]

-

Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of THFMA (g) / Volume of Solvent (mL)) x 100

The experimental workflow for determining quantitative solubility is depicted below.

Conclusion

This compound is a highly versatile monomer characterized by its miscibility with a broad range of common organic solvents, including alcohols, ketones, and esters. Its solubility in water, however, is limited. This solubility profile, driven by the unique chemical functionalities within its structure, is a critical parameter for its effective use in scientific research and industrial applications. The standardized protocols provided in this guide offer a reliable framework for the qualitative and quantitative assessment of THFMA's solubility, enabling researchers to make informed decisions in formulation and process development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2455-24-5 [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Radical Polymerization of 2-Tetrahydrofuranyl Methacrylate (THFMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the radical polymerization of 2-tetrahydrofuranyl methacrylate (B99206) (THFMA). THFMA is a versatile monomer that yields polymers with unique properties, making them suitable for a range of applications, particularly in the biomedical and pharmaceutical fields. This document details conventional free-radical polymerization, as well as controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Introduction to Poly(2-tetrahydrofuranyl methacrylate) (PTHFMA)

Poly(2-tetrahydrofuranyl methacrylate) (PTHFMA) is a polymer that has garnered significant interest due to its distinct chemical structure. The pendant tetrahydrofurfuryl group, a cyclic ether, imparts a unique combination of hydrophilicity and rigidity.[1] PTHFMA exhibits excellent biocompatibility and has been explored for applications in tissue repair, dental resins, contact lenses, and as a component in drug delivery systems.[1] The ability to precisely control the molecular weight and architecture of PTHFMA chains through various radical polymerization techniques allows for the fine-tuning of its properties for specific applications.

Mechanism of Radical Polymerization

The radical polymerization of THFMA, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key steps: initiation, propagation, and termination.[2]

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators for the radical polymerization of methacrylates include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[3][4] These initiators decompose upon heating or UV irradiation to form primary radicals (R•). The primary radical then adds to the double bond of a THFMA monomer, forming a monomer radical.

Propagation

The newly formed monomer radical reacts with subsequent THFMA monomers in a repetitive fashion, leading to the growth of the polymer chain.[2] This step is characterized by a high rate of reaction and is responsible for the formation of the long polymer backbone.

Termination

The growth of the polymer chain is terminated when two growing radical chains react with each other. Termination can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer chains combine to form a single, non-reactive polymer chain.

-

Disproportionation: One growing polymer chain abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain.

The termination step leads to the formation of "dead" polymer chains that are no longer active.

Figure 1: General mechanism of free radical polymerization.

Controlled Radical Polymerization of THFMA

Conventional free-radical polymerization offers limited control over polymer molecular weight, dispersity (Đ), and architecture. For advanced applications like drug delivery, more precise control is often required. Controlled radical polymerization (CRP) techniques, such as ATRP and RAFT, provide this level of control.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active (radical) and dormant (alkyl halide) species.[5] This reversible activation/deactivation process allows for the simultaneous growth of many polymer chains, resulting in polymers with predetermined molecular weights and low dispersity.[6]

The key components of an ATRP system for THFMA are:

-

Monomer: THFMA

-

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB).

-

Catalyst: A transition metal complex, commonly a copper(I) halide (e.g., CuBr).

-

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper catalyst.

It has been observed that the polymerization of THFMA via ATRP can be very rapid, and in bulk polymerization, cross-linking may occur at higher degrees of polymerization. The interaction between the copper catalyst and the oxygen atom of the tetrahydrofurfuryl group can also influence the reactivity ratios in copolymerizations.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[7] The RAFT agent reversibly deactivates growing polymer chains, allowing for controlled chain growth. This method is known for its tolerance to a wide range of functional groups and reaction conditions.

The essential components for RAFT polymerization of THFMA are:

-

Monomer: THFMA

-

Initiator: A conventional radical initiator, such as AIBN.

-

RAFT Agent (CTA): A thiocarbonylthio compound, for example, cumyl dithiobenzoate or 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid.[1]

The choice of RAFT agent is crucial for achieving good control over the polymerization of methacrylates.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the radical polymerization of THFMA and related methacrylates.

Table 1: Reactivity Ratios for Copolymerization of THFMA with Methyl Methacrylate (MMA)

| Polymerization Method | rTHFMA | rMMA | Reference |

| Conventional Free Radical | 1.06 | 0.81 | |

| ATRP | 0.34 | 1.97 |

Table 2: Typical Molecular Weight and Dispersity Data for Poly(methacrylates) from Controlled Radical Polymerization

| Polymerization Method | Monomer | Mn ( g/mol ) | Dispersity (Đ) | Reference |

| RAFT | Pentafluorophenyl Methacrylate | up to 17,000 | < 1.2 | [1] |

| ATRP | Adamantyl Methacrylate | - | ~1.1 - 1.3 | [9] |

| RAFT | Methyl Methacrylate | - | as high as 6.2 (with metered CTA addition) | [10] |

Experimental Protocols

Detailed methodologies for the key polymerization techniques are provided below.

Protocol for Conventional Free-Radical Polymerization of THFMA

-

Monomer Purification: Purify THFMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of THFMA monomer and a solvent (e.g., toluene (B28343) or dioxane).

-

Initiator Addition: Add the radical initiator (e.g., AIBN or BPO, typically 0.1-1 mol% with respect to the monomer).

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.

-

Termination and Purification: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).

-

Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.

Protocol for ATRP of THFMA

-

Reagent Preparation: Purify THFMA as described above. Ensure the catalyst (e.g., CuBr) and initiator (e.g., EBiB) are pure.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the CuBr catalyst and a magnetic stir bar.

-

Ligand and Monomer Addition: Add the ligand (e.g., PMDETA) and the THFMA monomer via syringe. Stir the mixture until the copper complex forms (indicated by a color change).

-

Initiator Addition: Add the initiator (EBiB) via syringe to start the polymerization.

-

Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature. Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by NMR or GPC.

-

Termination and Purification: Terminate the polymerization by opening the flask to air, which oxidizes the copper catalyst. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Protocol for RAFT Polymerization of THFMA

-

Reagent Preparation: Purify THFMA and the initiator (e.g., AIBN) as needed.

-

Reaction Setup: In a reaction vessel, dissolve the THFMA monomer, the RAFT agent (CTA), and the initiator in a suitable solvent (e.g., benzene (B151609) or toluene).

-

Degassing: De-gas the solution using several freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 60 °C) for the desired time.

-

Termination and Purification: Stop the reaction by cooling and exposure to air. Precipitate the polymer in a non-solvent.

-

Drying: Collect the polymer by filtration and dry it under vacuum.

Figure 2: Experimental workflows for different radical polymerization techniques.

Characterization of PTHFMA

The synthesized PTHFMA can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polymer structure and, in some cases, to determine the monomer conversion and copolymer composition.[11]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the monomer's C=C bond, thus following the course of the polymerization.

PTHFMA in Drug Delivery and Relevant Cellular Interactions

The biocompatibility of polymethacrylates makes them attractive candidates for drug delivery systems. While specific signaling pathways for PTHFMA are not extensively documented, we can infer potential cellular interactions based on studies of similar methacrylate-based polymers.

Cellular Uptake

Nanoparticles formulated from methacrylate-based polymers are typically internalized by cells via endocytosis.[1] The size, surface charge, and surface chemistry of the nanoparticles play a crucial role in the efficiency and mechanism of uptake. Dynamic in vitro models that mimic physiological shear stress have shown that such conditions can significantly alter cellular nanoparticle uptake compared to static cell cultures.

Biocompatibility and Cellular Response

PTHFMA is generally considered biocompatible.[1] However, as with many polymer-based biomaterials, the presence of residual unreacted monomer can lead to cytotoxicity. Methacrylate monomers have been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. This, in turn, may trigger cellular defense mechanisms, such as the upregulation of glutathione, which can detoxify the reactive monomers. Prolonged or high levels of oxidative stress can activate signaling pathways leading to apoptosis (programmed cell death) or cell cycle arrest. Therefore, thorough purification of PTHFMA to remove residual monomer is critical for its use in biomedical applications.

Figure 3: Conceptual pathway for PTHFMA nanoparticle uptake and cellular response.

Conclusion

The radical polymerization of THFMA offers a versatile platform for the synthesis of well-defined polymers with significant potential in biomedical and pharmaceutical applications. While conventional free-radical polymerization provides a straightforward route to PTHFMA, controlled radical polymerization techniques like ATRP and RAFT are indispensable for creating advanced materials with precise control over molecular architecture. A thorough understanding of the polymerization mechanisms, careful execution of experimental protocols, and comprehensive characterization are essential for the successful development of PTHFMA-based materials for high-performance applications. For drug delivery applications, ensuring high purity to minimize residual monomer is paramount to guarantee biocompatibility and avoid adverse cellular responses. Further research into the specific interactions of PTHFMA with biological systems will undoubtedly expand its utility in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride [mdpi.com]

- 3. Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Patterning Technology on Polymethyl Methacrylate through Controlled Physicochemical and Biochemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Comparison of the uptake of methacrylate-based nanoparticles in static and dynamic in vitro systems as well as in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the uptake of methacrylate-based nanoparticles in static and dynamic in vitro systems as well as in vivo [ouci.dntb.gov.ua]

- 8. preprints.org [preprints.org]

- 9. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Hydrophilic Properties of Poly(THFMA) for Biomedical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique hydrophilic properties of poly(tetrahydrofurfuryl methacrylate), or poly(THFMA), have positioned it as a polymer of significant interest in the biomedical field. Its ability to interact with aqueous environments while maintaining structural integrity makes it a promising candidate for a range of applications, from tissue engineering scaffolds to drug delivery systems. This technical guide provides a comprehensive overview of the hydrophilic characteristics of poly(THFMA), detailing its water absorption behavior, surface properties, and the subsequent influence on protein adsorption and cellular interactions.

Hydrophilic Nature and Water Uptake

Poly(THFMA) is recognized for its notable water-absorbing capabilities. While it is a non-protic hydrophilic monomer, the resulting polymer exhibits a significant, albeit slow, water uptake, capable of absorbing over 70% of its weight in water. This process can extend over a long period, in some cases up to three years, to reach equilibrium. A key characteristic of poly(THFMA) is its ability to remain rigid throughout this extensive hydration process.[1]

The mechanism of water uptake in poly(THFMA) is understood to be a two-stage process. Initially, water absorption follows Fickian diffusion. As the polymer matrix approaches saturation, a second "clustering" mechanism becomes dominant. This unique water interaction behavior is a critical factor in its biomedical performance, influencing nutrient transport and cellular interactions when used as a scaffold material.

Quantitative Data on Hydrophilic and Related Properties

Due to the specialized nature of poly(THFMA), publicly available quantitative data on its standalone hydrophilic properties is limited. The following tables present available data for poly(THFMA) and comparative data for other relevant methacrylate-based polymers, poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (PHEMA), to provide context.

Table 1: Water Contact Angle of Methacrylate-Based Polymers

| Polymer | Water Contact Angle (°) | Reference |

| Poly(methyl methacrylate) (PMMA) | 68 - 100 | [2] |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~50 (for a 20 nm thick film) | [3] |

| Poly(THFMA) | Data not available |

Note: The water contact angle for PMMA can vary significantly depending on surface treatments.

Table 2: Water Absorption of Methacrylate-Based Polymers

| Polymer | Maximum Water Absorption (% by weight) | Conditions | Reference |

| Poly(THFMA) | > 70 | Over 3 years in water | [1] |

| Poly(methyl methacrylate) (PMMA) | ~2 | 24 hours in distilled water | [4] |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Varies with crosslinking | - |

Table 3: Protein Adsorption on Methacrylate-Based Polymer Surfaces

| Polymer | Protein | Adsorbed Amount/Behavior | Reference |

| Poly(methyl methacrylate) (PMMA) | Fibronectin | High affinity, linear function of concentration | [5][6] |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Fibronectin | Decreased adsorption with increasing polymer thickness | [3][7] |

| Poly(THFMA) | Not specified | Supports chondrocyte attachment, suggesting protein adsorption | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the protocols for key experiments used to characterize the hydrophilic properties of polymers like poly(THFMA).

Water Contact Angle Measurement

The sessile drop method is a standard technique for determining the water contact angle of a polymer surface, providing insight into its hydrophilicity.

Protocol:

-

Sample Preparation: Prepare a flat, smooth film of the polymer on a suitable substrate. Ensure the surface is clean and free of contaminants.

-

Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Measurement Conditions: Conduct the measurements in a controlled environment, typically at 23 ± 2 °C and 50 ± 10% relative humidity, as specified in standards like ASTM D5946.[10]

-

Droplet Deposition: Dispense a small droplet of deionized water (typically 1-5 µL) onto the polymer surface.

-

Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Analyze the image using software to measure the angle between the tangent of the droplet and the polymer surface.

-

Replicates: Perform measurements at multiple locations on the sample surface to ensure statistical significance and account for any surface heterogeneity.

Swelling Ratio Determination

The swelling ratio quantifies the amount of water a hydrogel can absorb and is a critical parameter for applications in tissue engineering and drug delivery.

Protocol:

-

Dry Weight Measurement: Prepare a sample of the crosslinked polymer (hydrogel) and dry it to a constant weight in a vacuum oven. Record this as the dry weight (Wd).

-

Hydration: Immerse the dried hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to mimic physiological conditions.

-

Swollen Weight Measurement: At predetermined time intervals, remove the hydrogel from the PBS, gently blot the surface with filter paper to remove excess water, and weigh it. Record this as the swollen weight (Ws).

-

Equilibrium Swelling: Continue the measurements until the swollen weight becomes constant, indicating that equilibrium swelling has been reached.

-

Calculation: Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

Protein Adsorption Quantification using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time analysis of protein adsorption onto surfaces.

Protocol:

-

Sensor Preparation: Coat a quartz crystal sensor with a thin film of the polymer to be tested.

-

Baseline Establishment: Mount the coated sensor in the QCM-D chamber and establish a stable baseline in a buffer solution (e.g., PBS) by monitoring the resonance frequency (Δf) and dissipation (ΔD).

-

Protein Introduction: Introduce a solution of the protein of interest (e.g., fibronectin, albumin) into the chamber at a known concentration.

-

Real-time Monitoring: Continuously monitor the changes in Δf and ΔD as the protein adsorbs to the polymer surface. A decrease in frequency indicates an increase in mass on the sensor surface.

-

Rinsing: After a set period of adsorption, rinse the chamber with the buffer solution to remove any loosely bound protein.

-

Data Analysis: Analyze the changes in frequency and dissipation to quantify the adsorbed mass and obtain information about the viscoelastic properties of the adsorbed protein layer.

Visualizing Molecular Interactions and Experimental Processes

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the biomedical application of poly(THFMA).

Caption: Integrin-mediated signaling pathway initiated by cell adhesion to fibronectin on a polymer surface.

Caption: Experimental workflow for in vitro biocompatibility assessment of poly(THFMA).

Conclusion

Poly(THFMA) presents a unique combination of hydrophilicity and mechanical robustness, making it a compelling material for biomedical innovation. Its high water uptake capacity, coupled with its ability to support cell adhesion and proliferation, underscores its potential in applications such as cartilage repair and other tissue engineering endeavors. While further research is needed to fully quantify its hydrophilic properties and elucidate specific cellular signaling pathways, the existing evidence strongly supports its continued investigation and development. This guide provides a foundational understanding for researchers and professionals seeking to leverage the promising hydrophilic characteristics of poly(THFMA) in the advancement of biomedical technologies.

References

- 1. The water uptake of poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Water absorption of poly(methyl methacrylate) measured by vertical interference microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adsorption of fibronectin onto polymethylmethacrylate and promotion of Staphylococcus aureus adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adsorption of fibronectin onto polymethylmethacrylate and promotion of Staphylococcus aureus adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adsorption of plasma proteins and fibronectin on poly(hydroxylethyl methacrylate) brushes of different thickness and their relationship with adhesion and migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An in vitro investigation of the PEMA/THFMA polymer system as a biomaterial for cartilage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of chondrocytes with methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

Methodological & Application

Application Notes and Protocols for UV Curing of Tetrahydrofurfuryl Methacrylate (THFMA) Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the ultraviolet (UV) curing of formulations containing Tetrahydrofurfuryl Methacrylate (B99206) (THFMA). THFMA is a versatile monofunctional monomer known for its excellent adhesion, low viscosity, and high reactivity in free-radical polymerization, making it a valuable component in the formulation of UV-curable coatings, adhesives, and 3D printing resins.[1][2]

Introduction to UV Curing of THFMA

UV curing is a rapid, solvent-free process that uses high-intensity ultraviolet light to initiate a photochemical reaction, transforming a liquid formulation into a solid polymer.[3] This technology offers numerous advantages, including high production speeds, low energy consumption, and environmentally friendly profiles due to the absence of volatile organic compounds (VOCs).[3]

In THFMA formulations, the process is initiated by photoinitiators that, upon absorption of UV energy, generate free radicals. These radicals attack the acrylate (B77674) double bonds of the THFMA monomers, initiating a chain-reaction polymerization that results in a highly cross-linked polymer network.[3] The efficiency of this process and the final properties of the cured material are highly dependent on the formulation composition and the curing parameters.

Key Components of THFMA Formulations

A typical UV-curable THFMA formulation consists of the following components:

-

Monomers: Tetrahydrofurfuryl Methacrylate (THFMA) is often used as a reactive diluent to reduce the viscosity of the formulation and enhance properties such as adhesion and flexibility.[1] It can be blended with other mono- or multi-functional (meth)acrylates to tailor the properties of the final polymer.

-

Oligomers: These are higher molecular weight resins that form the backbone of the polymer network and largely determine the final physical and mechanical properties of the cured material.

-

Photoinitiators: These compounds are essential for initiating the polymerization reaction upon exposure to UV light. The choice of photoinitiator and its concentration are critical for achieving efficient curing.[4][5]

-

Additives: Various additives can be incorporated to modify specific properties of the formulation or the cured polymer, such as pigments, fillers, stabilizers, and adhesion promoters.

UV Curing Parameters and Their Influence

The properties of the final cured THFMA formulation are significantly influenced by the UV curing parameters. The key parameters to control are:

-

UV Light Intensity (Irradiance): This is the power of the UV light per unit area, typically measured in mW/cm². Higher intensity generally leads to a faster polymerization rate and can result in a higher degree of conversion.[6][7] However, excessively high intensity can sometimes lead to stress and shrinkage in the cured material.

-

Exposure Time: The duration of UV exposure is critical for ensuring complete curing. Insufficient exposure will result in an under-cured material with poor mechanical properties. The optimal exposure time is dependent on the light intensity, photoinitiator concentration, and the thickness of the sample.[8][9]

-

Wavelength: The spectral output of the UV lamp should match the absorption spectrum of the photoinitiator to ensure efficient generation of free radicals. Most common photoinitiators for methacrylates absorb in the UVA range (320-400 nm).[3]

-

Photoinitiator Concentration: The concentration of the photoinitiator typically ranges from 0.5% to 10% by weight.[4] A higher concentration can lead to a faster cure, particularly at the surface. However, an excessively high concentration can lead to "over-curing" at the surface, which can block the UV light from penetrating deeper into the material, resulting in incomplete "through-cure."[10]

Quantitative Data on UV Curing of Methacrylate Formulations

While specific quantitative data for THFMA formulations is not extensively available in a consolidated format, the following tables provide representative data from studies on other methacrylate-based systems. These tables illustrate the typical influence of curing parameters on the final properties and can be used as a guide for optimizing THFMA formulations.

Table 1: Influence of UV Exposure Time on the Properties of a UDMA/TEG-DMA Composite Resin

| UV Exposure Time (minutes) | Degree of Conversion (%) | Hardness (Vickers) | Flexural Strength (MPa) |

| 30 | 65 | 55 | 110 |

| 60 | 72 | 62 | 125 |

| 90 | 77 | 68 | 140 |

| 120 | 75 (degradation observed) | 65 | 130 |